Norleucine Replaces Oxidation-Labile Methionine: 6-Fold Potency Retention After Performic Acid Challenge
In a direct head-to-head comparison of the crustacean pigment-dispersing hormone (PDH) and its norleucine-substituted analogs, the Nle4,15-PDH double mutant (both Met4 and Met15 replaced by norleucine) was resistant to performic acid oxidation and displayed 6-fold higher melanophore pigment-dispersing potency than the unsubstituted, methionine-containing PDH [1]. Performic acid oxidation caused a marked loss of potency in PDH, Nle4-PDH, and Nle15-PDH, but Nle4,15-PDH retained full activity. By contrast, Boc-Met-NH2 (and peptides incorporating it) are susceptible to sulfoxide/sulfone formation under identical oxidative conditions. This evidence establishes that procurement of Boc-Nle-NH2 over Boc-Met-NH2 is mandatory for any peptide sequence requiring oxidative stability.
| Evidence Dimension | Oxidative stability and retained biological potency after performic acid treatment |
|---|---|
| Target Compound Data | Nle4,15-PDH: oxidation-resistant; 6-fold higher potency than PDH after oxidative challenge |
| Comparator Or Baseline | Unsubstituted PDH (Met4, Met15): marked potency loss after performic acid oxidation |
| Quantified Difference | 6-fold potency advantage for Nle-substituted peptide; complete oxidation resistance vs. complete activity loss of Met-containing sequence |
| Conditions | Melanophore pigment-dispersing assay in destalked Uca pugilator; performic acid oxidation challenge |
Why This Matters
For any peptide destined for oxidative environments (cell culture, in vivo, radiolabeling protocols, long-term storage), the Nle-for-Met substitution is not merely advantageous but determinative of whether the final product retains biological function.
- [1] Semmes OJ, Riehm JP, Rao KR. Substitution of norleucine for methionine residues in a crustacean pigment-dispersing hormone. Peptides. 1985 May-Jun;6(3):491-4. doi:10.1016/0196-9781(85)90115-9. PMID: 3840888. View Source
